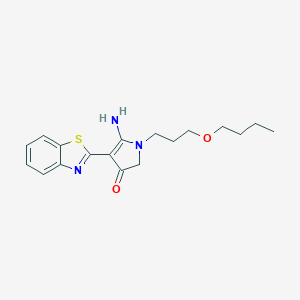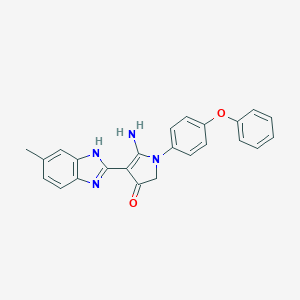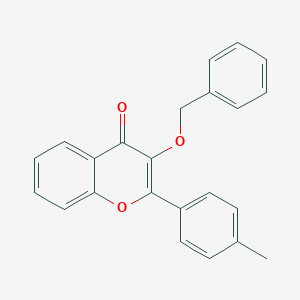
2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-4-one core with a benzyloxy group at the 3-position and a 4-methylphenyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzyloxy)-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group on the phenyl ring.
3-(benzyloxy)-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(4-Methylphenyl)-3-phenylmethoxychromen-4-one is unique due to the presence of both the benzyloxy group and the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets and unique pharmacological properties.
Propiedades
Fórmula molecular |
C23H18O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-16-11-13-18(14-12-16)22-23(25-15-17-7-3-2-4-8-17)21(24)19-9-5-6-10-20(19)26-22/h2-14H,15H2,1H3 |
Clave InChI |
WRSRMDNECKEDOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopentyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253935.png)
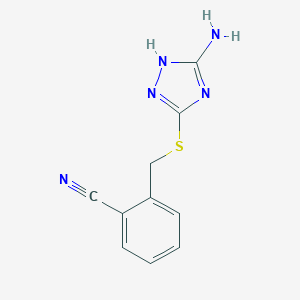
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B253953.png)
![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)



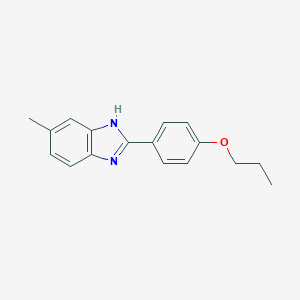
![methyl 2-methyl-4-oxo-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinoline-6-carboxylate](/img/structure/B253961.png)
![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)
